3-Chlorothiophene
Overview
Description
3-Chlorothiophene is an organosulfur compound with the molecular formula C₄H₃ClS. It is a derivative of thiophene, where one of the hydrogen atoms is replaced by a chlorine atom at the third position. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
3-Chlorothiophene, a thiophene-based compound, primarily targets the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
The interaction of this compound with COX and LOX enzymes results in their inhibition . This inhibition disrupts the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation . The presence of functional groups such as carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been highlighted for their importance in this anti-inflammatory activity and biological target recognition .
Biochemical Pathways
The inhibition of COX and LOX enzymes by this compound affects the arachidonic acid metabolic pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, which are involved in various physiological processes, including inflammation . By inhibiting these enzymes, this compound reduces the production of these inflammatory mediators .
Result of Action
The primary result of this compound’s action is the reduction of inflammation due to the inhibition of COX and LOX enzymes . This leads to a decrease in the production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory conditions .
Biochemical Analysis
Biochemical Properties
3-Chlorothiophene has been found to interact with various biomolecules in biochemical reactions. Theoretical studies have shown that the double bonds in this compound are more delocalized, making it a good candidate for the synthesis of conducting polymers
Molecular Mechanism
It’s known that the compound has a delocalized electron system, which allows it to participate in π-π stacking interactions with other aromatic compounds This property could potentially influence its interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorothiophene can be synthesized through several methods. One common method involves the chlorination of thiophene using chlorine gas in the presence of a catalyst. Another method includes the reaction of 3-bromothiophene with copper(I) chloride to produce this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by contacting an impure mixture containing this compound with a metal catalyst in the presence of hydrogen gas, followed by distillation to achieve high purity. This method ensures a purity level of 99.70% or higher .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfoxides and sulfones.
Polymerization Reactions: It can be polymerized to form conducting polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Polymerization: Electrochemical methods using ionic liquids and boron trifluoride diethyl etherate are employed.
Major Products:
Substitution: Products include various substituted thiophenes.
Oxidation: Products include thiophene sulfoxides and sulfones.
Polymerization: Products include poly(this compound) and its copolymers.
Scientific Research Applications
3-Chlorothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of conducting polymers, which have applications in organic electronics.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals with potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is utilized in the production of materials such as photovoltaic and conductive polymers, liquid crystal polymers, and organic light-emitting diodes
Comparison with Similar Compounds
- 2-Chlorothiophene
- 3-Bromothiophene
- 3-Iodothiophene
- 3,4-Dichlorothiophene
Comparison: 3-Chlorothiophene is unique due to its position of the chlorine atom, which affects its reactivity and properties. Compared to 2-chlorothiophene, this compound has different electronic properties and reactivity patterns. It is more suitable for certain polymerization reactions due to the delocalization of electrons in the thiophene ring .
Properties
IUPAC Name |
3-chlorothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClS/c5-4-1-2-6-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBJDMPBDURTJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
90451-69-7 | |
Record name | Thiophene, 3-chloro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90451-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20169325 | |
Record name | Thiophene, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-80-8 | |
Record name | 3-Chlorothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17249-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-chlorothiophene?
A1: The molecular formula of this compound is C4H3ClS, and its molecular weight is 118.59 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Research has explored various spectroscopic properties of this compound, including:
- Raman Spectroscopy: Used to study structural changes in poly(this compound) films during heating. []
- Nuclear Quadrupole Resonance (NQR): 35Cl NQR studies have been conducted on glassy crystal this compound. []
- Microwave Spectroscopy: Provides information about the molecule's rotational transitions and structure. []
- Photoelectron Spectroscopy: Used to investigate the electronic structure and bonding of this compound. []
- UV-Vis Spectroscopy: Employed to study the electronic transitions and band gap energy of this compound-containing polymers. [, ]
Q3: What is the significance of this compound in material science?
A3: this compound serves as a crucial monomer for synthesizing poly(this compound) (PCT), a conducting polymer with various applications. [, , , , ]
Q4: How does the polymerization potential affect the properties of poly(this compound) films?
A4: Studies reveal that the potential applied during anodic polymerization significantly influences the physical and electrochemical characteristics of PCT films, including thickness, roughness, electroactivity, doping level, and specific capacitance. []
Q5: What color changes are observed in poly(this compound) upon oxidation and reduction?
A5: Poly(this compound) exhibits distinct color changes upon oxidation and reduction, transitioning between blue (oxidized) and Bordeaux red (reduced). The color intensity is influenced by the polymerization potential. []
Q6: What makes poly(this compound) suitable for electrochromic devices?
A6: Poly(this compound) demonstrates excellent redox stability, making it a promising candidate for electrochromic devices. It shows remarkable stability even after numerous oxidation-reduction cycles. []
Q7: Can this compound be used in ionic liquids for material synthesis?
A7: Yes, researchers have successfully electrodeposited poly(this compound) films onto various surfaces, such as WO3 and nanoporous TiO2, using ionic liquids. This highlights the versatility of this compound in material synthesis and modification. [, ]
Q8: How does this compound react with transition metal complexes?
A8: Studies show that this compound reacts with transition metal complexes like [M(PEt3)3] (M = Pt, Pd, Ni), leading to the formation of thiaplatinacycles through C-S bond activation. These thiaplatinacycles exhibit potential as intermediates in hydrodesulfurization (HDS) reactions. []
Q9: Have computational methods been employed to study this compound and its derivatives?
A9: Yes, computational chemistry plays a vital role in understanding this compound.
- Quantum mechanical calculations: These calculations are used to study the electronic properties, conformational preferences, and reactivity of this compound and its polymers. [, , ]
- QSAR models: Relationships between the structure of this compound derivatives and their reactivity towards the NO3 radical have been investigated. []
Q10: How do substituents influence the reactivity of thiophenes, including this compound?
A10: Research suggests a correlation between the rate constants of thiophene reactions with the NO3 radical and their ionization potentials (related to EHOMO). This indicates that electron-donating or withdrawing substituents on the thiophene ring can impact its reactivity. []
Q11: How does the halogen atom impact the properties of poly(3-halidethiophene)s?
A11: Studies comparing poly(this compound) with other poly(3-halidethiophene)s (halogen = F, Br) reveal that the size of the halogen atom significantly influences the polymer's properties. The halogen's electronegativity also subtly affects the ionization potential and the lowest π-π* transition energy. []
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